molecular formula C14H10ClN3O2 B2863293 2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile CAS No. 945367-47-5

2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile

Cat. No. B2863293
CAS RN: 945367-47-5
M. Wt: 287.7
InChI Key: BZXSIIKOFBAQID-UHFFFAOYSA-N
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Description

“2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” is a chemical compound used in scientific research. It has a molecular formula of C14H10ClN3O2 and a molecular weight of 287.70 .


Molecular Structure Analysis

The molecular structure of “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” consists of a benzonitrile core with a chloro-methylphenylamino group at the 2-position and a nitro group at the 5-position .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” are not detailed in the available literature, compounds of similar structure are known to participate in various chemical reactions. For instance, quinazolinones, which have a similar structure, can undergo a variety of reactions including electrophilic substitution, oxidation, reduction, and cycloaddition .

Scientific Research Applications

Urease Inhibition

Compounds with a similar structure to “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile”, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have been found to be potent urease inhibitors . Urease is an enzyme responsible for various health issues, including peptic ulcers, kidney stone formation, and hepatic coma . Therefore, this compound could potentially be used in the development of treatments for these conditions.

Antimicrobial Activity

Diazine alkaloids, which share structural similarities with the compound , have been reported to exhibit antimicrobial properties . This suggests that “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” could potentially be used in the development of new antimicrobial agents.

Anticancer Applications

Diazine-based compounds have been found to have anticancer properties . Therefore, “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” could potentially be used in cancer research and treatment.

Anti-inflammatory and Analgesic Activities

Compounds with a diazine scaffold have been reported to exhibit anti-inflammatory and analgesic activities . This suggests potential applications of “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” in the development of new anti-inflammatory and analgesic drugs.

Antihypertensive Applications

Diazine-based compounds have been reported to have antihypertensive properties . This suggests that “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” could potentially be used in the development of new antihypertensive drugs.

Antidiabetic Applications

Compounds with a diazine scaffold have been reported to exhibit antidiabetic properties . This suggests potential applications of “2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile” in the development of new antidiabetic drugs.

properties

IUPAC Name

2-(4-chloro-2-methylanilino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-9-6-11(15)2-4-13(9)17-14-5-3-12(18(19)20)7-10(14)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXSIIKOFBAQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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